(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with a unique structure that includes a benzodioxole moiety, a thiadiazolo-pyrimidinone core, and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Thiadiazolo-Pyrimidinone Core: This involves the reaction of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under basic conditions to form the thiadiazolo-pyrimidinone ring.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the thiadiazolo-pyrimidinone core using a suitable aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or as a building block for advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar benzodioxole structure.
Steviol glycosides: Compounds with a similar glycoside structure found in Stevia rebaudiana.
Uniqueness
(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is unique due to its combination of a benzodioxole moiety with a thiadiazolo-pyrimidinone core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-3-4-14-20-21-15(18)11(16(22)19-17(21)25-14)7-10-5-6-12-13(8-10)24-9-23-12/h5-8,18H,2-4,9H2,1H3/b11-7-,18-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZYJIXJLXXERW-GIZZYUGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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